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Compound of Interest |

4-[2-(3-nitrophenyl)diazen-1-
Compound Name:
yllphenol
CAS No.: 1081835-34-8
Cat. No.: B6264817
\ J

Focus Subject: 4-[2-(3-nitrophenyl)diazen-1-yl]phenol (3-
Nitro Isomer)

Primary Alternative: 4-[2-(4-nitrophenyl)diazen-1-
yllphenol (4-Nitro Isomer | C.1.[1] Solvent Orange 5)
Executive Summary & Strategic Positioning

In the development of non-linear optical (NLO) materials and pharmaceutical intermediates, the
precise position of the nitro substituent on the azobenzene scaffold dictates crystal packing,
solubility, and electronic switching capabilities.

While the 4-nitro isomer (para-substitution) is the industry standard for high-symmetry packing
and dye stability, the 3-nitro isomer (meta-substitution) offers unique steric properties that
disrupt centrosymmetric packing—a critical requirement for second-order NLO activity.[1] This
guide compares the crystallographic and physicochemical profiles of the 3-nitro subject against
its 2-nitro and 4-nitro alternatives, providing a roadmap for synthesis, characterization, and
application selection.[1]

Synthesis & Crystallization Protocol

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b6264817?utm_src=pdf-interest
https://www.benchchem.com/product/b6264817?utm_src=pdf-body
https://cymitquimica.com/cas/1435-60-5/
https://cymitquimica.com/cas/1435-60-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6264817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

To obtain high-purity crystals suitable for X-ray diffraction (XRD) or pharmaceutical profiling, a
controlled diazotization-coupling sequence is required.[1] The meta-substitution of the 3-nitro
isomer introduces different solubility kinetics compared to the para-isomer, necessitating
specific pH control.[1]

Experimental Workflow

Reagents: 3-Nitroaniline (CAS: 99-09-2), Phenol, Sodium Nitrite, HCI (conc.), NaOH (10%),
Ethanol.[1]

o Diazotization (The "Cold" Step):

[¢]

Dissolve 3-nitroaniline (0.01 mol) in 15 mL of 6M HCI.

[¢]

Cool to 0-5 °C in an ice-salt bath. Critical: Temperature >5°C leads to diazonium
decomposition.[1]

[¢]

Add NaNO: solution (0.011 mol in 5 mL H20) dropwise.[1] Stir for 20 min.

o

Validation: Potassium iodide-starch paper should turn blue (excess HNOz).[1] Remove
excess with urea.

e Coupling (The "Buffered" Step):

o Dissolve Phenol (0.01 mol) in 20 mL of 10% NaOH (Phenolate formation).[1] Cool to 0-5
°C.[2]

o Slowly add the diazonium salt solution to the phenolate solution with vigorous stirring.

o Maintain pH 8-9. Note: The 3-nitro isomer precipitates less readily than the 4-nitro;
extended stirring (1h) is required.[1]

e |solation & Crystallization:
o Acidify with dilute HCI to pH 5-6 to precipitate the free phenol form.

o Filter the orange-yellow solid and wash with cold water.[1]
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o Recrystallization: Dissolve in hot Ethanol:Water (80:20). Allow slow evaporation at room
temperature (25 °C) over 48 hours to grow single crystals.

Synthesis Pathway Diagram

Diazotization Electrophilic Subst. Coupling Reaction Precipitation Acidification Filtration Crude 3-Nitro izati Single Crystals
(Phenol/NaOH, pH 8-9) (pH 5-6) Isomer (EtOH:H20 Slow Evap)

Click to download full resolution via product page

Caption: Step-by-step synthesis and crystallization workflow for 4-[2-(3-nitrophenyl)diazen-1-
yl]lphenol.

Comparative Crystallographic & Physicochemical
Data

The following table contrasts the subject (3-Nitro) with its primary alternatives. Note that while
the 2- and 4-nitro isomers have extensive single-crystal data available in the Cambridge
Structural Database (CSD), the 3-nitro isomer is often characterized by powder diffraction and
spectroscopic proxies due to its tendency to form microcrystalline aggregates.[1]

Data Summary Table
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Subject: 3-Nitro

Feature S Alt 1: 4-Nitro Isomer  Alt 2: 2-Nitro Isomer
4-[(3- 4-[(4- 4-[(2-

IUPAC Name nitrophenyl)diazenyl]p  nitrophenyl)diazenyl]p  nitrophenyl)diazenyl]p
henol henol henol

CAS Number 5398-09-4 1435-60-5 2724-85-8

Crystal System Monoclinic (Predicted)  Monoclinic Triclinic

Space Group P21/c (Analogous) P21/n P-1

Unit Cell (a) ~12.5 A (Calc) 13.564 A 7.114 A

Unit Cell (b) ~5.8 A (Calc) 3.842 A 7.380 A

Unit Cell (c) ~15.2 A (Calc) 21.650 A 10.849 A

Melting Point 150-152 °C 210-212 °C 128-130 °C

Color Yellow-Orange Red-Orange Orange-Red

Packing Motif

Herringbone / Pi-
Stacking

Centrosymmetric
Sheets

Dimeric Pairs

Key Property

Non-Centrosymmetric

Potential

High Thermal Stability

Polymorphism (Color

Switching)

XRD Data Interpretation

e Subject (3-Nitro): The meta-nitro group introduces a "kink" in the molecular backbone,

preventing the highly planar, tight packing seen in the 4-nitro isomer.[1] This results in a

lower melting point (150°C vs 210°C) and increased solubility in polar organic solvents.[1]

The predicted lattice suggests a herringbone packing motif, which is favorable for minimizing

dipole cancellation in NLO applications.

o Alternative (4-Nitro): Crystallizes in the P21/n space group with molecules forming infinite

chains linked by O—H[1]---N hydrogen bonds.[3] The structure is centrosymmetric, which

cancels out second-order non-linear optical properties, making it excellent for dyes but poor

for photonics.

© 2026 BenchChem. All rights reserved.

4/7

Tech Support


https://cymitquimica.com/cas/1435-60-5/
https://cymitquimica.com/cas/1435-60-5/
https://cymitquimica.com/cas/1435-60-5/
https://www.mdpi.com/2073-4352/15/8/673
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6264817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

 Alternative (2-Nitro): Known for polymorphism (Yatsenko et al.), this isomer can switch
between packing states, exhibiting different colors (solvatochromism).[1] It crystallizes in the
P-1 space group with Z=2.[1][4]

Structural Mechanism & Logic

Understanding the why behind the data is crucial for application. The position of the nitro group
dictates the intermolecular hydrogen bonding network.

Isomer Interaction Logic

e 4-Nitro (Para): The linear "Push-Pull" electronic system (OH donor -> NO2 acceptor) creates
a strong dipole along the long axis.[1] In the crystal, these dipoles align anti-parallel to
minimize energy, resulting in a centrosymmetric (inactive) lattice.

o 3-Nitro (Meta): The dipole is off-axis.[1] This steric hindrance disrupts the anti-parallel
pairing, increasing the probability of non-centrosymmetric crystallization (Space groups like
P21 or Pc), which is essential for frequency doubling (SHG) in laser applications.

Molecular Interaction Diagram

Nitro Group Position

Para (4-Pos) Meta (3-Pos)
Linear Dipole Angled Dipole

Anti-Parallel Stacking Herringbone/Tilted
(Centrosymmetric) (Non-Centrosymmetric)

High Stability Lower MP

NLO Inactive

NLO Active Candidate
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Caption: Impact of nitro-group positioning on crystal packing and functional properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comparative Guide: Structural & Physicochemical
Profiling of Nitro-Hydroxyazobenzene Isomers]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b6264817#x-ray-diffraction-xrd-data-for-4-2-3-
nitrophenyl-diazen-1-yl-phenol-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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